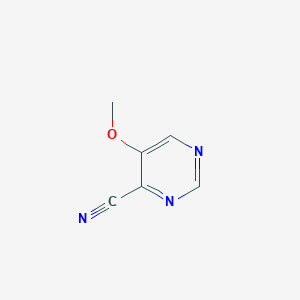

5-Methoxypyrimidine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-3-8-4-9-5(6)2-7/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMFHPHWGAKDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295931 | |

| Record name | 5-Methoxy-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114969-64-1 | |

| Record name | 5-Methoxy-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114969-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxypyrimidine-4-carbonitrile: A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological significance of 5-Methoxypyrimidine-4-carbonitrile. The information is curated to support research and development efforts in medicinal chemistry and drug discovery.

Core Properties

This compound, with the CAS Number 114969-64-1, is a solid organic compound. Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O | ChemBlink[1] |

| Molecular Weight | 135.12 g/mol | ChemBlink[1] |

| IUPAC Name | This compound | Sigma-Aldrich[2] |

| CAS Number | 114969-64-1 | ChemBlink[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Calculated Density | 1.247 g/cm³ | ChemBlink[1] |

| Calculated Boiling Point | 301.19 °C at 760 mmHg | ChemBlink[1] |

| Calculated Flash Point | 135.955 °C | ChemBlink[1] |

| Calculated Refractive Index | 1.527 | ChemBlink[1] |

| InChI Key | RWMFHPHWGAKDAO-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis and Characterization

A common approach involves a three-component reaction of an aldehyde, malononitrile, and a urea or thiourea derivative, often under solvent-free conditions and catalyzed by an acid or base. For the synthesis of this compound, a plausible synthetic route could involve the use of a methoxy-substituted precursor.

General Experimental Protocol for Pyrimidine-5-carbonitrile Synthesis (Illustrative)

A representative procedure for the synthesis of pyrimidine-5-carbonitrile derivatives is a one-pot, three-component reaction.[3]

-

Reactants:

-

Aldehyde derivative (1 mmol)

-

Malononitrile (1.2 mmol)

-

Urea or Thiourea (1.8 mmol)

-

Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[3]

-

-

Procedure:

-

Combine the aldehyde, malononitrile, urea/thiourea, and catalyst in a round-bottom flask.

-

Heat the mixture at 80 °C under solvent-free conditions with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add distilled water.

-

The resulting precipitate is collected by filtration and washed with hot ethanol.

-

Characterization:

The characterization of synthesized pyrimidine-5-carbonitrile derivatives typically involves a suite of spectroscopic techniques to confirm the chemical structure and purity.[4] This includes:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) stretch, C=N, and C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of protons and carbon atoms, respectively, confirming the arrangement of atoms within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

Research into pyrimidine-5-carbonitrile derivatives has revealed their significant potential as anticancer agents.[5][6] These compounds have been designed and synthesized as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways:

Two of the most prominent signaling pathways targeted by pyrimidine-5-carbonitrile derivatives are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

-

EGFR Signaling Pathway: The EGFR pathway is crucial for regulating cell growth, survival, and differentiation.[2][7][8][9][10] Aberrant activation of this pathway is a hallmark of many cancers. Pyrimidine-5-carbonitrile derivatives have been developed as ATP-mimicking EGFR tyrosine kinase inhibitors, effectively blocking the downstream signaling cascade.[5]

-

VEGFR-2 Signaling Pathway: The VEGFR-2 pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][11][12][13][14] Pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of VEGFR-2, thereby potentially cutting off the blood supply to tumors.[6]

Experimental Workflow for Biological Evaluation:

The evaluation of pyrimidine-5-carbonitrile derivatives for their potential anticancer activity typically follows a structured experimental workflow.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its basic properties and the established biological activities of related compounds suggest a promising area for further research, particularly in the field of oncology. The provided information serves as a foundational resource to guide future experimental work and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

5-Methoxypyrimidine-4-carbonitrile chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 5-Methoxypyrimidine-4-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in public domains, this document presents a combination of established chemical identifiers, predicted analytical data, and generalized experimental protocols based on closely related pyrimidine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and evaluation of novel pyrimidine-based compounds.

Chemical Structure and Identifiers

This compound is a substituted pyrimidine ring featuring a methoxy group at the 5-position and a nitrile group at the 4-position.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 114969-64-1[1] |

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol [2] |

| Canonical SMILES | COC1=CN=CN=C1C#N[2] |

| InChI | InChI=1S/C6H5N3O/c1-10-6-4-7-5(2-9)8-3-6/h3-4H,1H3 |

| InChIKey | N/A |

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined physicochemical data, the following properties have been predicted using computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| logP | 0.4 |

| Topological Polar Surface Area (TPSA) | 66.8 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Analytical Characterization (Predicted and General)

Specific experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted spectral data and typical ranges observed for similar pyrimidine-carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H2 |

| ~8.5 | s | 1H | H6 |

| ~4.0 | s | 3H | -OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 |

| ~158 | C2 |

| ~155 | C6 |

| ~115 | C≡N |

| ~110 | C5 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~2230-2210 | Strong | C≡N stretch |

| ~1600-1450 | Strong | C=C and C=N stretching |

| ~1250-1000 | Strong | C-O stretch |

Mass Spectrometry (MS) (Predicted)

Table 6: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100 | [M]⁺ |

| 104 | Variable | [M - OCH₃]⁺ |

| 77 | Variable | [C₅H₃N₂]⁺ |

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the searched literature, a general synthetic approach for related pyrimidine-5-carbonitriles can be adapted.

General Synthesis of Pyrimidine-5-carbonitriles

A common method for the synthesis of the pyrimidine-5-carbonitrile scaffold involves a three-component reaction.[3]

Reaction Scheme:

General Procedure:

-

An appropriate aldehyde, malononitrile, and an amidine hydrochloride are dissolved in a suitable solvent (e.g., ethanol, water).[3]

-

A base, such as sodium acetate, is added to the mixture.[3]

-

The reaction mixture is heated to reflux or subjected to microwave irradiation for a specified period.[3]

-

Upon completion, the reaction is cooled, and the product is typically isolated by filtration.

-

Purification is achieved through recrystallization from an appropriate solvent system.[3]

For the synthesis of this compound, a plausible precursor could be 5-methoxy-4,6-dichloropyrimidine, which can be synthesized from 5-methoxyl-4,6-dihydroxy pyrimidine disodium and phosphorus oxychloride.[4]

Analytical Workflow

The characterization and purity assessment of this compound would follow a standard analytical workflow.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the pyrimidine-5-carbonitrile scaffold is a known pharmacophore present in molecules with a wide range of biological activities, including:

-

Anticancer Agents: Many derivatives have been investigated for their potential as anticancer drugs, targeting various kinases and cellular pathways.[5][6][7]

-

Kinase Inhibitors: The pyrimidine core is a common feature in inhibitors of kinases such as PI3K, mTOR, and EGFR.[5][8]

-

COX-2 Inhibitors: Certain pyrimidine-5-carbonitrile derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2).[7]

Given the prevalence of this scaffold in bioactive molecules, this compound may serve as a valuable building block or lead compound for the development of novel therapeutics. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound represents a chemical entity with potential for further exploration in drug discovery and materials science. This guide has consolidated the available identifying information and provided predicted analytical data to aid researchers in their initial assessments. The lack of specific experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The general methodologies presented for synthesis and analysis provide a starting point for such investigations.

References

- 1. WO2015036560A1 - Heterocyclic substituted trifluoromethyl pyrimidinones and use thereof - Google Patents [patents.google.com]

- 2. cenmed.com [cenmed.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring has given rise to a class of compounds known as pyrimidine-5-carbonitriles. This functional group significantly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, making it a valuable pharmacophore in drug design. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of pyrimidine-5-carbonitriles, alongside a curated collection of quantitative data and experimental protocols to support researchers in this dynamic field.

Discovery and History: From Classic Reactions to Modern Drug Discovery

The journey to the synthesis of pyrimidine-5-carbonitriles is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with notable contributions from Pinner (1884) and the first synthesis of the parent pyrimidine ring by Gabriel and Colman in 1900.

A pivotal moment in the synthesis of pyrimidine derivatives was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli. This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions provided a straightforward route to dihydropyrimidinones. While the original Biginelli reaction did not directly yield 5-cyanopyrimidines, it laid the foundational principles for multicomponent reactions that would later be adapted for their synthesis.

The specific introduction of the 5-carbonitrile group into the pyrimidine ring is a more recent development, largely driven by the search for novel therapeutic agents in the latter half of the 20th century and accelerating significantly in the 21st century. The key innovation was the substitution of the β-ketoester component in the Biginelli-type reaction with an active methylene compound bearing a nitrile group, most commonly malononitrile .

This modification of the classical Biginelli reaction allows for the direct incorporation of the cyano group at the 5-position of the resulting dihydropyrimidine scaffold. These dihydropyrimidine-5-carbonitriles can then serve as versatile intermediates for the synthesis of a wide array of functionalized pyrimidine-5-carbonitriles through subsequent reactions such as oxidation, substitution, and cyclization.

The increasing interest in pyrimidine-5-carbonitriles stems from their diverse pharmacological activities. Researchers have successfully developed potent and selective inhibitors of various enzymes and receptors by incorporating this scaffold. Notably, pyrimidine-5-carbonitrile derivatives have emerged as promising candidates in oncology, with demonstrated activity against targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclo-oxygenase-2 (COX-2). Their utility also extends to other therapeutic areas, including inflammation and neurodegenerative diseases.

Quantitative Data: A Comparative Overview of Biological Activity

The following tables summarize the in vitro biological activities of selected pyrimidine-5-carbonitrile derivatives from the literature, providing a comparative view of their potency against various biological targets.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives (IC50 values in µM)

| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |

| 11b | 3.37 | 3.04 | 4.14 | 2.4 | |

| 9d | >50 | >50 | >50 | - | |

| 11e | 1.14 | - | 1.54 | - | |

| 12b | >50 | >50 | >50 | - | |

| 12d | >50 | >50 | >50 | - | |

| 10b | - | 3.56 | 7.68 | 5.85 | |

| Erlotinib | - | 0.87 | 5.27 | 1.12 | |

| Sorafenib | 8.96 | - | 11.83 | - |

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives (IC50 values in µM)

| Compound ID | EGFRWT | EGFRT790M | VEGFR-2 | Reference |

| 11b | 0.09 | 4.03 | - | |

| 11c | - | - | 1.38 | |

| 11e | - | - | 0.61 | |

| 12b | - | - | 0.53 | |

| 12c | - | - | 0.74 | |

| 10b | 0.00829 | - | - | |

| Erlotinib | 0.00283 | - | - | |

| Sorafenib | - | - | 0.19 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrimidine-5-carbonitrile intermediates and their subsequent evaluation, based on published literature.

Protocol 1: General Synthesis of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles[6]

This protocol describes a solvent-free Biginelli-type multicomponent reaction.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 2 mmol)

-

Malononitrile (2 mmol)

-

Thiourea (2 mmol)

-

Choline chloride/2ZnCl2 (DES catalyst, 0.3 mmol)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, malononitrile, thiourea, and the deep eutectic solvent (DES) catalyst.

-

Heat the reaction mixture at 80°C for 2 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to the flask and stir to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile[4]

This protocol follows a classical cyclocondensation reaction in an alkaline medium.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Thiourea

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve potassium hydroxide in ethanol to prepare a 10% alcoholic KOH solution.

-

To the alkaline solution, add benzaldehyde, ethyl cyanoacetate, and thiourea.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the desired product.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized pyrimidine-5-carbonitrile compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-5-carbonitriles and a general experimental workflow for their synthesis and evaluation.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-5-carbonitriles.

Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine-5-carbonitriles.

Caption: General experimental workflow for the synthesis and evaluation of pyrimidine-5-carbonitriles.

Spectroscopic Profile of 5-Methoxypyrimidine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents data for a closely related analogue, 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile , to provide valuable comparative insights. Predicted data for the target compound is also included based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the analogue compound and the predicted data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile

| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 3.85 (s, 3H, OCH₃) | 55.90 (OCH₃) |

| 7.11-8.39 (m, 11H, Ar-H and NH₂) | 83.82 (C5) |

| 114.37 | |

| 117.27 (CN) | |

| 128.84 | |

| 128.96 | |

| 129.16 | |

| 130.88 | |

| 131.95 | |

| 137.12 | |

| 162.03 | |

| 164.26 | |

| 165.24 | |

| 167.67 |

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]

Table 2: Predicted NMR Data for this compound

| Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| ~4.0 (s, 3H, OCH₃) | ~56.0 (OCH₃) |

| ~8.8 (s, 1H, Pyrimidine H2) | ~95.0 (C4) |

| ~9.0 (s, 1H, Pyrimidine H6) | ~115.0 (CN) |

| ~160.0 (C5) | |

| ~162.0 (C2) | |

| ~165.0 (C6) |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile

| Spectroscopy Type | Key Absorptions / Fragments |

| IR (KBr, cm⁻¹) | 3479, 3354 (NH₂), 2212 (CN), 1641, 1617 (C=N), 1542 (Ar) |

| Mass Spec (m/z) | 302 (M⁺, 100%), 258 (32%), 199 (75%), 169 (15%), 129 (18%), 104 (35%), 77 (25%), 45 (22%) |

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[1]

Table 4: Predicted IR and Mass Spectrometry Data for this compound

| Spectroscopy Type | Predicted Key Absorptions / Fragments |

| IR (cm⁻¹) | ~2220-2240 (CN), ~1550-1650 (C=N, C=C), ~1000-1300 (C-O) |

| Mass Spec (m/z) | ~135 (M⁺), fragments corresponding to loss of CH₃, OCH₃, CN |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on common practices reported in the synthesis of pyrimidine derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often with an ionization potential of 70 eV. The data is reported as the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of 5-Methoxypyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-4-carbonitrile, with the CAS Number 114969-64-1, is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of a methoxy and a carbonitrile group to the pyrimidine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of the available technical information regarding its physical, chemical, and biological properties, although specific experimental data remains limited in publicly accessible literature.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely reported. However, based on the analysis of related pyrimidine derivatives, the following properties can be anticipated.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methoxypyrimidine-5-carboxylic Acid (Related Compound) | 4-Pyridinecarbonitrile (Related Compound) |

| Molecular Formula | C₆H₅N₃O | C₆H₆N₂O₃ | C₆H₄N₂ |

| Molecular Weight | 135.12 g/mol | 154.12 g/mol | 104.11 g/mol |

| CAS Number | 114969-64-1[1] | 72411-89-3 | 100-48-1 |

| Melting Point | Data not available | 200 °C | 76-79 °C |

| Boiling Point | Data not available | 334.7 ± 22.0 °C (Predicted) | Not available |

| Solubility | Data not available | Data not available | Data not available |

| Appearance | Data not available | Data not available | Crystals |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the pyrimidine ring and its substituents. The electron-withdrawing nature of the nitrile group and the pyrimidine ring itself can influence its reactivity in nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can affect the electron density of the ring.

Safety and Handling

According to available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also noted to cause serious eye damage and is harmful to aquatic life. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.

Experimental Protocols

General Synthesis Approach for Pyrimidine-5-carbonitriles

A common method for the synthesis of the pyrimidine-5-carbonitrile core involves a three-component reaction. This typically includes an aldehyde, malononitrile, and an amidine or urea/thiourea derivative. The reaction is often catalyzed by a base or, in some cases, an acid, and can be performed under conventional heating or microwave irradiation.

General Reaction Scheme:

Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

For the specific synthesis of this compound, a plausible precursor could be 5-methoxy-4,6-dichloropyrimidine, for which a preparation method from 5-methoxy-4,6-dihydroxypyrimidine disodium and phosphorus oxychloride has been patented. Subsequent nucleophilic substitution of one of the chloro groups with a cyanide source could potentially yield the target molecule.

Purification and Analysis

Purification of pyrimidine derivatives is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. Characterization would involve a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the positions of the methoxy and nitrile groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the C≡N stretch of the nitrile group and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the broader class of pyrimidine-5-carbonitrile derivatives has been investigated for various therapeutic applications, particularly in oncology.

Several studies have reported that derivatives of pyrimidine-5-carbonitrile can act as inhibitors of key signaling proteins involved in cancer progression, such as:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.

-

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy.

The general mechanism of action for such inhibitors often involves binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates and interrupting the signaling cascade.

References

5-Methoxypyrimidine-4-carbonitrile: A Scaffolding for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-4-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methoxy and a carbonitrile group. While specific research on this exact molecule is limited, its structural motif is a cornerstone in the development of a diverse range of biologically active compounds. The pyrimidine-5-carbonitrile core is a well-established pharmacophore, particularly in the realm of kinase inhibitors for oncology. This technical guide aims to consolidate the potential research applications of this compound by examining the synthesis, biological activities, and mechanisms of action of its close structural analogs.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 114969-64-1 | [1] |

| Molecular Formula | C₆H₅N₃O | |

| Molecular Weight | 135.12 g/mol | |

| Appearance | Predicted to be a solid at room temperature. |

Synthetic Pathways: A Hypothetical Approach

A definitive, published synthetic protocol for this compound is not currently available. However, based on established pyrimidine chemistry and a patent for a related precursor, a plausible synthetic route can be proposed. This hypothetical pathway would likely involve the synthesis of a di-chlorinated pyrimidine intermediate followed by selective displacement of the chlorine atoms and subsequent cyanation.

A key precursor, 5-methoxy-4,6-dichloropyrimidine, can be synthesized from 5-methoxy-4,6-dihydroxypyrimidine disodium salt and phosphorus oxychloride.[2] From this intermediate, a hypothetical pathway to this compound can be envisioned.

References

Biological significance of the methoxypyrimidine scaffold

An In-depth Technical Guide to the Biological Significance of the Methoxypyrimidine Scaffold

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a fundamental heterocyclic motif that constitutes a cornerstone of medicinal chemistry and drug discovery.[1][2] As an integral component of nucleic acids, its derivatives are well-positioned to interact with various biological macromolecules.[1][3] The introduction of a methoxy substituent onto this scaffold gives rise to the methoxypyrimidine core, a "privileged scaffold" capable of binding to multiple biological targets with high affinity.[1][4] This guide provides a comprehensive technical overview of the biological significance of the methoxypyrimidine scaffold, detailing its role in modulating key signaling pathways, its application in diverse therapeutic areas, and the experimental methodologies used for its evaluation. Quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Heterocyclic compounds are central to the development of new therapeutic agents, with pyrimidine and its derivatives being among the most prolific scaffolds.[1][3] The pyrimidine nucleus is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The methoxy group, while small, significantly influences the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, often enhancing ligand-target binding and pharmacokinetic profiles.[5] Consequently, methoxypyrimidine derivatives have been successfully developed as potent and selective modulators of various biological targets.

Key Biological Activities and Mechanisms of Action

The versatility of the methoxypyrimidine scaffold allows it to target a wide range of biological processes. Its primary roles are observed in kinase inhibition, antiviral activity, and anticancer therapy.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6] The pyrimidine scaffold is a well-established "privileged scaffold" in kinase inhibitor design, primarily due to its ability to function as a hinge-binding motif, forming key hydrogen bond interactions within the ATP-binding site of kinases.[4][6]

Mechanism of Action: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase's hinge region. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction.[6] Methoxypyrimidine derivatives have been developed to target several important kinase families:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[7] Several methoxypyridine and related pyrimidine derivatives have been designed as potent PI3K/mTOR dual inhibitors.[8] For instance, Capivasertib, a pan-AKT inhibitor built around a pyrrolopyrimidine core, effectively targets this pathway.[7]

-

Receptor Tyrosine Kinases (RTKs): This class includes EGFR and VEGFR-2, which are crucial for cell proliferation and angiogenesis. Blockade of these kinases interferes with major signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6]

-

Aurora Kinases: Inhibition of these kinases disrupts chromosome segregation during mitosis, leading to mitotic arrest and apoptosis in cancer cells.[6]

-

Plasmodium falciparum Kinases: 2,4,5-trisubstituted pyrimidines derived from a dichloromethoxypyrimidine scaffold have been developed as dual inhibitors of PfGSK3 and PfPK6, showing potential as antimalarial agents.[4]

Antiviral Activity

The methoxypyrimidine scaffold is a valuable building block for the synthesis of novel antiviral agents.[9] Its utility stems from its role as a precursor for nucleoside analogs and more complex heterocyclic systems that interfere with viral replication.[9]

Mechanism of Action: Many antiviral drugs derived from this scaffold function as nucleoside analogs. The general mechanism involves:

-

Phosphorylation: The compound is phosphorylated by cellular and/or viral kinases to its active triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate analog competes with natural nucleoside triphosphates.

-

Chain Termination: Its incorporation into the growing viral DNA or RNA chain halts further elongation, thus stopping viral replication.[9]

Methoxypyrimidine derivatives have shown promise against a range of viruses, including human coronaviruses (HCoV-229E) and as potential reversible inhibitors of the SARS-CoV-2 main protease (Mpro).[10][11] Furthermore, some broad-spectrum antivirals act by inhibiting the host's de novo pyrimidine biosynthesis pathway, depleting the pyrimidine pools necessary for efficient viral replication.[12][13]

Anticancer Activity

The anticancer properties of methoxypyrimidine derivatives are closely linked to their kinase inhibition activity, as uncontrolled cell proliferation in cancer is often driven by dysregulated kinase signaling.[6][14] In addition to targeting specific kinases, another effective anticancer strategy involves disrupting the fundamental metabolic pathways required for rapid cell division.

Mechanism of Action: Cancer cells have a high demand for nucleotides to sustain rapid DNA and RNA synthesis.[15][16] Methoxypyrimidine-based antimetabolites can interfere with this process. For example, 5-Fluorouracil (5-FU), a pyrimidine analog, inhibits thymidylate synthase, an enzyme critical for the de novo synthesis of pyrimidines, thereby depriving cancer cells of the building blocks needed for proliferation.[15] Derivatives of the 3,4,5-trimethoxyphenyl thiazole pyrimidine scaffold have also demonstrated promising antiproliferative activity against various cancer cell lines.[17]

Neurodegenerative Diseases

The methoxypyrimidine scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[18] The multifactorial nature of these diseases necessitates a multi-target approach.[18]

Potential Mechanisms:

-

γ-Secretase Modulation: Pyrimidine derivatives have been investigated as γ-secretase modulators, which could influence the production of amyloid-beta peptides implicated in AD.[18][19]

-

Anti-inflammatory Action: Neuroinflammation is a key component of neurodegeneration. Cyclooxygenase-2 (COX-2) plays a role in this process, and targeting it has become a therapeutic strategy.[18]

-

Multi-Target Inhibition: Substituted pyrimidines are being designed to simultaneously inhibit cholinesterases (AChE and BuChE), beta-secretase (BACE-1), and amyloid-beta aggregation.[18]

Quantitative Data Summary

The following tables summarize the biological activity of various methoxypyrimidine and related pyrimidine derivatives from the literature.

Table 1: Methoxypyrimidine-Containing Kinase Inhibitors and their Biological Activity

| Compound ID/Series | Target Kinase(s) | IC₅₀ Value | Therapeutic Area |

| CDD-1431 | BMPR2 | 20.6 ± 3.8 nM | Cancer, Skeletal Defects |

| 2,4,5-Trisubstituted Pyrimidine (23e) | PfGSK3 / PfPK6 | 97 nM / 8 nM | Malaria |

| Sulfonamide methoxypyridine (22c) | PI3Kα / mTOR | 0.22 nM / 23 nM | Cancer |

| Thienopyrimidine (9a) | PI3Kα | 9.47 ± 0.63 µM | Cancer |

Data sourced from multiple studies.[4][8][20]

Table 2: Anticancer Activity of Methoxypyrimidine Derivatives

| Compound ID/Series | Cancer Cell Line | IC₅₀ / GI Value |

| Thienopyrimidine (9a) | MCF-7 (Breast) | 9.80 ± 0.93 µM |

| Thienopyrimidine (9a) | A549 (Lung) | 11.30 ± 1.19 µM |

| Thienopyrimidine (9a) | HepG-2 (Liver) | 12.32 ± 0.96 µM |

| Thienopyrimidine (9a) | PC-3 (Prostate) | 14.69 ± 1.32 µM |

| TMP Thiazole Pyrimidine (4b) | HOP-92 (NSCL) | 86.28% GI at 10 µM |

| TMP Thiazole Pyrimidine (4a) | HCT-116 (Colorectal) | 40.87% GI at 10 µM |

| Pyrazolo[3,4-d]pyrimidine (4) | HT-29 (Colorectal) | 5.36-9.09 µM |

Data sourced from multiple studies.[14][17][20]

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of methoxypyrimidine derivatives.

Synthesis Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine from 5-Methoxyuracil [4][21]

This method involves the conversion of hydroxyl groups to more reactive chloro groups.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, suspend 5-methoxyuracil (1 equivalent) in phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

-

Catalyst Addition: Add a tertiary amine, such as N,N-dimethylaniline (catalytic amount), to the suspension.

-

Chlorination: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and carefully quench by pouring it onto crushed ice.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.

Biological Assay Protocols

Protocol 2: In Vitro Anticancer Activity (MTT Assay) [9][22]

This assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized methoxypyrimidine derivatives (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antiviral Activity Evaluation [9]

This protocol outlines a general workflow for assessing the antiviral efficacy of new compounds.

-

Cytotoxicity Assay: First, determine the non-toxic concentration range of the compound on the host cell line (e.g., Vero, MDCK) using an MTT or similar cell viability assay. This determines the maximum concentration to be used in antiviral assays.

-

Antiviral Assay (e.g., CPE Reduction):

-

Seed host cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of the test compound for a specified time.

-

Infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

Incubate for 2-5 days until the virus-only control wells show significant cytopathic effect (CPE).

-

Stain the cells with a viability dye (e.g., crystal violet) and measure the absorbance.

-

-

Data Analysis: Calculate the EC₅₀ (the concentration of the compound that protects 50% of cells from virus-induced death). The selectivity index (SI) is calculated as CC₅₀ (cytotoxicity) / EC₅₀ (antiviral activity). A higher SI value indicates a more promising antiviral candidate.

Conclusion and Future Directions

The methoxypyrimidine scaffold is a highly versatile and privileged structure in modern drug discovery. Its inherent ability to mimic endogenous molecules allows it to effectively interact with a wide array of biological targets, most notably protein kinases and viral enzymes. The extensive research into its derivatives has led to the development of potent inhibitors for cancer, viral infections, and other diseases.

Future research will likely focus on the design of next-generation methoxypyrimidine derivatives with improved selectivity and pharmacokinetic profiles to overcome challenges such as drug resistance. The exploration of this scaffold in novel therapeutic areas, including neurodegenerative and inflammatory diseases, will continue to expand its chemical and biological space. The combination of rational drug design, high-throughput screening, and advanced synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable chemical core.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jrasb.com [jrasb.com]

- 15. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 16. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyrimidine-5-carbonitriles: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the pyrimidine-5-carbonitrile core has emerged as a privileged scaffold, demonstrating remarkable versatility and potent activity across a range of therapeutic targets. This technical guide offers an in-depth exploration of this compound class, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, biological activities, and the experimental methodologies used for its evaluation. The focus of this guide is to present a consolidated view of the current state of research, with a particular emphasis on the role of pyrimidine-5-carbonitrile derivatives as kinase inhibitors in oncology.

Core Synthesis and Chemical Properties

The synthesis of the pyrimidine-5-carbonitrile scaffold is adaptable, allowing for the introduction of diverse substituents at various positions, which in turn modulates the biological activity. A common and efficient method for the synthesis of the core structure, such as 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, involves a one-pot cyclocondensation reaction. This reaction typically utilizes an aromatic aldehyde, a compound with an active methylene group like ethyl cyanoacetate, and a urea or thiourea derivative, often under alkaline conditions. The versatility of this synthesis allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

A Hub for Kinase Inhibition: Targeting Cancer's Master Switches

Pyrimidine-5-carbonitrile derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Their mechanism of action frequently involves competitive binding at the ATP-binding site of the kinase domain, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is another prominent target for this class of compounds. Mutations in EGFR can lead to its constitutive activation and are a hallmark of several cancers, including non-small cell lung cancer. Pyrimidine-5-carbonitrile derivatives have been developed that show potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as the T790M "gatekeeper" mutation which confers resistance to first and second-generation EGFR inhibitors.[1][2][3]

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT signaling pathway is a central node in cell survival and proliferation, and its aberrant activation is common in many cancers. Pyrimidine-5-carbonitrile compounds have been designed to target key kinases within this pathway, such as PI3K and AKT, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative pyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinases. This data highlights the potency and, in some cases, the selectivity of these compounds.

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line(s) | Reference |

| 11e | VEGFR-2 | Kinase Assay | 0.61 | - | [6] |

| HCT-116 | Cytotoxicity | 1.14 | Colon Cancer | [6] | |

| MCF-7 | Cytotoxicity | 1.54 | Breast Cancer | [6] | |

| 12b | VEGFR-2 | Kinase Assay | 0.53 | - | [6] |

| 11b | EGFRWT | Kinase Assay | 0.09 | - | [1][2] |

| EGFRT790M | Kinase Assay | 4.03 | - | [1][2] | |

| HCT-116 | Cytotoxicity | 3.37 | Colorectal Carcinoma | [1][2] | |

| HepG-2 | Cytotoxicity | 3.04 | Hepatocellular Carcinoma | [1][2] | |

| MCF-7 | Cytotoxicity | 4.14 | Breast Cancer | [1][2] | |

| A549 | Cytotoxicity | 2.4 | Non-small cell lung cancer | [1][2] | |

| 10b | EGFR | Kinase Assay | 0.00829 | - | [7] |

| HepG2 | Cytotoxicity | 3.56 | Hepatocellular Carcinoma | [7] | |

| A549 | Cytotoxicity | 5.85 | Non-small cell lung cancer | [7] | |

| MCF-7 | Cytotoxicity | 7.68 | Breast Cancer | [7] | |

| 7f | PI3Kδ | Kinase Assay | 6.99 | - | [5] |

| PI3Kγ | Kinase Assay | 4.01 | - | [5] | |

| AKT-1 | Kinase Assay | 3.36 | - | [5] | |

| K562 | Cytotoxicity | - | Leukaemia | [5][8] | |

| 13e | PI3Kα | Kinase Assay | - | Leukemia SR | [9] |

| PI3Kβ | Kinase Assay | - | Leukemia SR | [9] | |

| PI3Kδ | Kinase Assay | - | Leukemia SR | [9] | |

| Leukemia SR | Cytotoxicity | GI50 = 6.15 | Leukemia | [9] | |

| 7c | EGFRT790M | Kinase Assay | 0.08 | - | [10] |

| EGFRWT | Kinase Assay | 0.13 | - | [10] | |

| PI3Kδ | Kinase Assay | 0.64 | - | [10] | |

| SNB-75 | Cytotoxicity | < 0.01 | CNS Cancer | [10] | |

| OVCAR-4 | Cytotoxicity | 0.64 | Ovarian Cancer | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of pyrimidine-5-carbonitrile compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

-

Reagent Preparation :

-

Prepare a 1x Kinase Buffer from a 5x stock solution. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant kinase and the appropriate substrate to their working concentrations in 1x Kinase Buffer.

-

-

Assay Procedure :

-

Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.

-

To a 96-well white plate, add the master mixture to each well.

-

Add the diluted test compound to the test wells.

-

Add a vehicle control (e.g., 1x Kinase Buffer with the same DMSO concentration as the test wells) to the positive control wells.

-

Add 1x Kinase Buffer to the blank wells (no enzyme).

-

Initiate the reaction by adding the diluted kinase to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Detection :

-

After incubation, add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis :

-

The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

-

Cell Seeding :

-

Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation :

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization and Measurement :

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis :

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting :

-

Seed cells in 6-well plates and treat with the test compound for a specified time.

-

Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Fixation :

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining :

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.

-

The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

-

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptotic cells.

-

Cell Treatment and Harvesting :

-

Treat cells with the test compound as for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining :

-

Resuspend the cells in 1x Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorochrome (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells by flow cytometry.

-

The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrimidine-5-carbonitrile derivatives and the logical workflow of their in vitro evaluation.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

5-Methoxypyrimidine-4-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methoxypyrimidine-4-carbonitrile, including its chemical identifiers, and explores the synthesis, biological activities, and relevant signaling pathways of structurally related pyrimidine-5-carbonitrile derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Compound Identification

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 114969-64-1 |

| PubChem CID | 13860985 |

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol |

| Isomeric SMILES | COC1=CN=CN=C1C#N[1] |

| InChI | InChI=1S/C6H5N3O/c1-10-6-4-7-2-8-5(6)3-9/h2,4H,1H3 |

| InChIKey | Not available in search results |

Synthesis of Pyrimidine-5-carbonitrile Derivatives

General Experimental Protocol: Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles

This method involves the condensation of an aldehyde, malononitrile, and an amidine hydrochloride in the presence of a base.[2]

Materials:

-

Substituted aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)

-

Sodium acetate (1.0 eq)

-

Ethanol

-

Water

Procedure:

-

A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) is prepared in a suitable reaction vessel.[3]

-

A solvent system, typically a mixture of ethanol and water, is added to the reactants.[3]

-

The reaction mixture is heated to reflux and stirred for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield the desired 4-amino-5-pyrimidinecarbonitrile derivative.[2]

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of 4-amino-5-pyrimidinecarbonitriles.

Biological Activity of Pyrimidine-5-carbonitrile Derivatives

Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. The primary areas of investigation include their potential as anticancer and anti-inflammatory agents, often through the inhibition of key cellular signaling pathways.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrimidine-5-carbonitrile derivatives against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/AKT/mTOR pathway.[4][5]

Table 2: Cytotoxic Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Target(s) | Reference |

| Morpholinopyrimidine-5-carbonitriles | Leukemia (SR) | 0.09 - 0.10 | PI3K/mTOR | [4][5] |

| Pyrimidine-5-carbonitriles | Breast Cancer (MCF-7) | Varies | VEGFR-2 | |

| Pyrimidine-5-carbonitriles | Colon Cancer (HCT-116) | Varies | VEGFR-2 |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway Modulation

The anticancer effects of many pyrimidine-5-carbonitrile derivatives are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer.

Diagram 3: Simplified PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine derivatives.

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Activation

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, which is indicative of their activation state.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells to extract total protein and determine protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total AKT and PI3K) overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

This technical guide provides a foundational understanding of this compound and the broader class of pyrimidine-5-carbonitrile derivatives. The provided protocols and pathway diagrams offer practical tools for researchers to design and conduct further investigations into the therapeutic potential of these compounds.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Methoxypyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and potential biological significance of 5-Methoxypyrimidine-4-carbonitrile (CAS No. 114969-64-1), a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented is intended to support safe laboratory practices and inform future research directions.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While comprehensive, experimentally verified data is limited, the following table summarizes key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 114969-64-1 | [2] |

| Molecular Formula | C₆H₅N₃O | [3] |

| Molecular Weight | 135.12 g/mol | [3] |

| Appearance | Solid | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1][3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard statements and precautionary measures as compiled from various supplier safety data sheets. It is imperative to consult the most recent and specific safety data sheet from your supplier before handling this compound.

GHS Hazard Classification:

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Handling Precautions:

| Precautionary Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Representative Synthesis of a Pyrimidine-5-carbonitrile Derivative:

Materials:

-

Aryl aldehyde (1 equivalent)

-

Malononitrile (1 equivalent)

-

Amidine hydrochloride (1 equivalent)

-

Sodium acetate (1 equivalent)

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl aldehyde, malononitrile, amidine hydrochloride, and sodium acetate.

-

Add a mixture of water and ethanol as the solvent.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, the product can be extracted with a suitable organic solvent.

-

Purify the crude product by recrystallization from an appropriate solvent, such as ethanol.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Based on Structurally Related Compounds)